molecular formula C22H27NO2 B5820518 N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide

N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide

Katalognummer B5820518
Molekulargewicht: 337.5 g/mol
InChI-Schlüssel: VDNBTCLDGFALPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide, also known as A-836,339, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in the regulation of various physiological processes, including pain sensation, appetite, mood, and memory. Therefore, A-836,339 has gained significant attention in the scientific community for its potential therapeutic applications.

Wirkmechanismus

N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide acts as a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. The CB1 receptor plays a crucial role in the regulation of various physiological processes, including pain sensation, appetite, mood, and memory. By blocking the CB1 receptor, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
Studies have shown that N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can reduce food intake and body weight in obese rats by selectively blocking the CB1 receptor. Furthermore, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been shown to reduce drug-seeking behavior in rats and mice, suggesting its potential use in the treatment of addiction. Additionally, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been found to have analgesic effects in animal models of pain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide in lab experiments include its potent and selective antagonism of the CB1 receptor, which allows for precise modulation of physiological processes. However, one limitation of using N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide is its potential off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

1. Further studies are needed to investigate the potential therapeutic applications of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide in humans, particularly in the treatment of obesity, addiction, and pain.
2. Studies are needed to elucidate the mechanism of action of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide and its potential off-target effects.
3. Further research is needed to develop more potent and selective CB1 receptor antagonists for therapeutic use.
4. Studies are needed to investigate the potential use of N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide in combination with other drugs for enhanced therapeutic effects.

Synthesemethoden

N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can be synthesized using various methods, including the reaction of 3-(4-ethylphenoxy)benzoyl chloride with cyclohexylamine in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain. Studies have shown that N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide can reduce food intake and body weight in obese rats by selectively blocking the CB1 receptor. Furthermore, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been shown to reduce drug-seeking behavior in rats and mice, suggesting its potential use in the treatment of addiction. Additionally, N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide has been found to have analgesic effects in animal models of pain.

Eigenschaften

IUPAC Name

N-cyclohexyl-3-[(4-ethylphenoxy)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-2-17-11-13-21(14-12-17)25-16-18-7-6-8-19(15-18)22(24)23-20-9-4-3-5-10-20/h6-8,11-15,20H,2-5,9-10,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNBTCLDGFALPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.